molecular formula C12H13F3O B157052 1-(4-Trifluoromethyl-phenyl)-pentan-1-one CAS No. 42916-66-5

1-(4-Trifluoromethyl-phenyl)-pentan-1-one

Cat. No. B157052
CAS RN: 42916-66-5
M. Wt: 230.23 g/mol
InChI Key: YCECQFKWCCEISA-UHFFFAOYSA-N
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Description

The compound "1-(4-Trifluoromethyl-phenyl)-pentan-1-one" is a fluorinated organic molecule that is structurally related to various compounds studied for their interesting chemical and physical properties. While the specific compound is not directly studied in the provided papers, related compounds such as trifluoro-acetylacetone , and derivatives of pentan-2,4-dione have been investigated, which can provide insights into the properties and reactivity of the compound of interest.

Synthesis Analysis

The synthesis of related fluorinated compounds often involves the use of fluorinated precursors or the introduction of fluorine-containing groups into the molecular structure. For instance, the synthesis of 1-phenyl-2,4-pentanedione was achieved by arylating 2,4-pentanedione with diaryliodonium chloride . Similarly, the synthesis of 1-(4-chloro-phenyl)-4,4-dimethyl-pentan-3-one was performed using 4-chlorophenyl aldehyde and 3,3-dimethyl-2-butanone through condensation and hydrogenation processes . These methods could potentially be adapted for the synthesis of "this compound" by incorporating the appropriate trifluoromethyl-phenyl moiety.

Molecular Structure Analysis

The molecular structure of fluorinated compounds is often characterized by strong electronegative effects due to the presence of fluorine atoms, which can influence the geometry and electronic distribution within the molecule. For example, the structure of 1,1,1-trifluoro-pentane-2,4-dione was investigated using Density Functional Theory (DFT) calculations, revealing details about the cis-enol forms and hydrogen bond strengths . These computational methods can be applied to "this compound" to predict its molecular geometry and electronic properties.

Chemical Reactions Analysis

Fluorinated compounds can participate in various chemical reactions, often exhibiting unique reactivity due to the influence of fluorine atoms. The Lewis acid properties of tris(pentafluorophenyl)borane were studied, showing how coordination to a Lewis base can affect bond strengths . This information can be useful in understanding how "this compound" might behave as a reactant in the presence of Lewis acids or bases.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated compounds are closely related to their molecular structure. The vibrational frequencies and intensities of compounds such as trifluoro-acetylacetone were determined through experimental and theoretical methods, providing insights into the strength of hydrogen bonds and the stability of different conformers . These techniques can be used to assess the physical properties of "this compound," such as its boiling point, solubility, and spectroscopic characteristics.

Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis Techniques : Research has demonstrated the synthesis of compounds similar to 1-(4-Trifluoromethyl-phenyl)-pentan-1-one using various processes. For example, 1-(4-Chloro-phenyl)-4,4-dimethyl-pentan-3-one was synthesized through condensation and hydrogenation processes, achieving high yields and purity (Shen De-long, 2007).

  • Crystal Structure Analysis : The crystal structures of related compounds have been studied, providing insights into molecular configurations. For instance, studies on Eu3+-4,4,5,5,5-pentafluoro-1-(naphthalen-2-yl)pentane-1,3-dione complexes revealed mononuclear structures and interesting 1D, 2D, and 3D networks based on hydrogen bonds (D. Ambili Raj et al., 2008).

Chemical Reactions and Mechanisms

  • Reaction Mechanisms : Investigations into the mechanisms of reactions involving similar compounds have been conducted. For example, a study on 1-(trimethylsilyl)-1,2,4-triazene interacting with trifluoromethylsulfenyl chloride in dry n-pentane provided insights into the formation of complex mixtures and their probable mechanisms (S. Munavalli et al., 2002).

  • Base-Catalyzed Proton Shifts : The study of base-catalyzed 1,3 proton shifts in reactions involving fluorinated compounds like 1,1,1,5,5,5-hexafluoro-2,4-pentanedione has been explored, leading to the synthesis of complex molecules such as 2,4-bis-(trifluoromethyl)-6-phenylpyridine (V. Soloshonok et al., 2006).

Potential Applications in Pharmacology and Materials

  • Tyrosinase Inhibitors and Antibrowning Agents : Chalcones and derivatives, including compounds structurally related to this compound, have been synthesized and evaluated for their tyrosinase inhibitory activities and antibrowning effects, showing potential as antibrowning agents for fresh-cut vegetables (Xue Dong et al., 2016).

  • Anticancer Drug Research : Certain organotin(IV) complexes derived from amino acetate functionalized Schiff bases, including compounds akin to this compound, have shown significant cytotoxic effects against various human tumor cell lines, suggesting their potential as anticancer drugs (T. S. Basu Baul et al., 2009).

properties

IUPAC Name

1-[4-(trifluoromethyl)phenyl]pentan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F3O/c1-2-3-4-11(16)9-5-7-10(8-6-9)12(13,14)15/h5-8H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCECQFKWCCEISA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)C1=CC=C(C=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70478636
Record name 1-[4-(Trifluoromethyl)phenyl]pentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70478636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

42916-66-5
Record name 1-[4-(Trifluoromethyl)phenyl]pentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70478636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a suspension of copper bromide-dimethylsulfide complex (11.0 g, 53.5 mmol) in 200 mL ether at −78° C. was added 65 mL of n-BuLi (1.6M, 104.0 mmol) dropwise. The mixture was stirred at −78° C. for 45 min, warmed to −40° C. for 10 min and then re-cooled to −78° C. A solution of 4-trifluoromethylbenzoyl chloride (10.0 g, 48.0 mmol) in 50 mL ether was added dropwise at −78° C. After addition was complete, the reaction was stirred at −78° C. for 30 min, quenched with saturated (sat.) ammonium chloride and allowed to warm to room temperature (RT). The mixture was poured into ether containing ca 10 mL methanol and was washed with a mixture of ammonium chloride/ammonium hydroxide. The combined aqueous layers were extracted with ether. The combined ether layers were dried (MgSO4), filtered and concentrated to give 11.0 g of a solid. 1H NMR (CDCl3) δ 8.05 (d,2H), 7.72 (d,2H), 2.99 (t,2H), 1.80-1.67 (m,2H), 1.50-1.35 (m,2H), 0.96 (t,3H). 19F NMR (CDCl3) δ −63.13.
Quantity
65 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How is 1-(4-Trifluoromethyl-phenyl)-pentan-1-one formed from fluvoxamine?

A1: The research paper by Aslam et al. [] demonstrates that when a solution of fluvoxamine is exposed to UV-A light in the presence of oxygen and a photosensitizer like methylene blue, it undergoes photodegradation. This process involves the reaction of fluvoxamine with singlet oxygen (¹O₂), generated through a type II photodynamic action. This reaction leads to the formation of two primary photoproducts: this compound and 2-nitroethanamine [].

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